What is Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP?
What is Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP?
An In-depth Technical Guide to Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: A Key Component in Advanced Antibody-Drug Conjugates
Introduction
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a sophisticated, cleavable linker molecule designed for the synthesis of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker is the critical bridge connecting these two components, and its chemical properties dictate the stability, efficacy, and safety of the resulting ADC.[] This particular linker is an enzymatically-cleavable system, engineered to remain stable in systemic circulation and to selectively release its cytotoxic payload within the lysosomes of target cancer cells.[][6] This guide provides a detailed analysis of its molecular architecture, mechanism of action, synthesis, and application for researchers, scientists, and professionals in the field of drug development.
Molecular Architecture and Component Analysis
The structure of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a multi-component system, with each part playing a distinct and vital role in its overall function. Its chemical formula is C40H46N6O12, with a molecular weight of approximately 802.84 g/mol .[7][8]
| Property | Value | Source |
| CAS Number | 253863-34-2 | [7] |
| Molecular Formula | C40H46N6O12 | [7][8] |
| Molecular Weight | 802.84 g/mol | [7] |
| Purity | >96% | [7] |
| Synonym | 4-{[(2S,5S,8R)-2-(4-{[(allyloxy)carbonyl]amino}butyl)-5-benzyl-8-methyl-4,7,10-trioxo-11-oxa-3,6,9-triazatetradec-13-en-1-anoyl]amino}benzyl 4-nitrophenyl carbonate |
The Peptide Core: D-Ala-Phe-Lys
The core of this linker is a tripeptide sequence composed of D-Alanine, Phenylalanine, and Lysine. This sequence is not arbitrary; it is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cell lysosomes.[][9]
-
Enzymatic Recognition : Dipeptide sequences like Val-Cit, Val-Ala, and Phe-Lys are well-established recognition motifs for Cathepsin B.[6][10] The cleavage of the peptide bond by the enzyme is the initiating event for drug release.
-
Significance of D-Alanine : The use of a D-amino acid (D-Ala) at the N-terminus of the cleavage site can enhance the linker's stability against premature degradation by other proteases in systemic circulation, contributing to a wider therapeutic window for the ADC.
The Alloc (Allyloxycarbonyl) Protecting Group
The linker features two allyloxycarbonyl (Alloc) groups protecting the N-terminus of the D-Alanine and the side-chain (ε-amine) of the Lysine residue.[11]
-
Chemical Nature : The Alloc group is a carbamate-based protecting group valued for its unique deprotection conditions.[12][13][14]
-
Orthogonality : A key advantage of the Alloc group is its stability under acidic and basic conditions that are typically used to remove other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).[15] This orthogonality is crucial during multi-step solid-phase peptide synthesis (SPPS).
-
Deprotection Mechanism : The Alloc group is selectively removed under very mild, neutral conditions using a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a scavenger.[14][15][16][17] This allows for precise unmasking of the amine groups at specific stages of the synthesis.
The PAB (p-aminobenzyl) Self-Immolative Spacer
The p-aminobenzyl (PAB) group is a critical self-immolative spacer that connects the peptide core to the payload attachment site.[][18]
-
Mechanism of Action : The PAB spacer is stable as long as the peptide sequence is intact. However, once Cathepsin B cleaves the amide bond between Lysine and the PAB's amino group, a cascade reaction is initiated. The newly exposed aniline group triggers a spontaneous 1,6-elimination reaction, which results in the release of the attached drug payload in its unmodified, active form.[18][19][20] This "traceless" release is a highly desirable feature in ADC linker design.[6]
The PNP (p-nitrophenyl carbonate) Activating Group
The p-nitrophenyl (PNP) carbonate is the reactive terminus of the linker.
-
Function : This moiety is an activated ester. The electron-withdrawing p-nitrophenyl group makes the carbonate carbonyl highly electrophilic and an excellent leaving group.[21] This allows for efficient and stable conjugation to nucleophilic groups (such as amines or hydroxyls) on a cytotoxic payload molecule, forming a stable carbamate or carbonate bond, respectively.[22][23][24] PNP esters are known for their good stability and reactivity, making them reliable synthons for bioconjugation.[25][26]
Mechanism of Action in an Antibody-Drug Conjugate
The coordinated action of these components enables the precise delivery and release of a cytotoxic drug. The process can be visualized as a multi-step pathway:
-
Circulation : The ADC circulates in the bloodstream. The linker is designed for high plasma stability to prevent premature drug release, which could cause systemic toxicity.[][6]
-
Targeting & Internalization : The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This triggers receptor-mediated endocytosis, and the entire ADC is internalized into the cell.
-
Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage : Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Phe-Lys peptide bond of the linker.[][27]
-
Self-Immolation : Cleavage of the peptide exposes the amino group of the PAB spacer, initiating a rapid, spontaneous 1,6-elimination.[18][19]
-
Payload Release : The self-immolation of the PAB spacer liberates the active cytotoxic payload inside the target cell, where it can then exert its cell-killing effect.
Caption: Workflow of an ADC utilizing the cleavable linker system.
Synthesis and Characterization
The synthesis of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a multi-step process typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids and other moieties to a solid resin support.[28]
Caption: Simplified workflow for the solid-phase synthesis of the linker.
Characterization
The identity, purity, and stability of the final linker product are confirmed using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.
-
Mass Spectrometry (MS) : To confirm the molecular weight and verify the correct mass of the synthesized linker (Expected [M+H]+ ≈ 803.8).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure. Characteristic signals for the Alloc group's vinyl and allylic protons (δ 5.1-6.0 and ~4.5 ppm, respectively) would be expected in the ¹H NMR spectrum.[12]
Experimental Protocols
Protocol 1: Conjugation of the Linker to a Payload
This protocol describes a general method for conjugating the Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker to a model payload containing a primary amine (Payload-NH2).
Objective: To form a stable carbamate bond between the linker and the payload.
Materials:
-
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP (1.0 eq)
-
Payload-NH2 (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine-containing payload (Payload-NH2) to the solution.
-
Add DIPEA to the reaction mixture. The base acts as a proton scavenger to facilitate the nucleophilic attack of the payload's amine on the PNP-activated carbonate.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting drug-linker conjugate by reverse-phase HPLC to remove excess reagents and byproducts.
-
Lyophilize the pure fractions to obtain the final drug-linker construct as a solid powder.
Protocol 2: Palladium-Catalyzed Alloc Group Deprotection
This protocol outlines the removal of the Alloc protecting groups from the drug-linker conjugate. This step may be necessary depending on the overall ADC synthesis strategy.
Objective: To selectively cleave the two Alloc groups, exposing the primary amines on D-Ala and the Lys side chain.
Materials:
-
Alloc-protected drug-linker conjugate (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4 (0.1 - 0.3 eq)
-
Scavenger, e.g., Phenylsilane (PhSiH3) or Morpholine (10-20 eq)
-
Inert atmosphere setup
Procedure:
-
Dissolve the Alloc-protected conjugate in anhydrous DCM or THF under an inert atmosphere. The choice of solvent depends on the solubility of the conjugate.
-
Add the scavenger (e.g., Phenylsilane) to the solution. The scavenger is essential to trap the allyl cation generated during the catalytic cycle.
-
Add the Pd(PPh3)4 catalyst to the reaction mixture. The solution may turn yellow or orange.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection process by LC-MS, looking for the mass shift corresponding to the loss of both Alloc groups (a decrease of 84 Da each).
-
Once the reaction is complete, the crude product can be purified by precipitation or chromatography to remove the palladium catalyst and scavenger byproducts.
Conclusion
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP represents a highly engineered and versatile chemical tool for the construction of advanced antibody-drug conjugates. Its design incorporates a protease-sensitive peptide sequence for targeted cleavage, a self-immolative spacer for efficient payload release, and orthogonal protecting groups for controlled synthesis. The combination of these features addresses the critical requirements for ADC linker technology: stability in circulation and specific, efficient drug release within the target cell. A thorough understanding of its components and mechanisms is paramount for its successful application in the development of next-generation targeted cancer therapies.
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